![molecular formula C17H22N2O3S B2469284 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1796947-83-5](/img/structure/B2469284.png)
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom . This structure is found in many biologically active compounds. The compound also has a sulfonamide group, which is a common functional group in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the bicyclic structure and the various functional groups. The presence of the nitrogen atom in the ring could potentially introduce stereoisomerism .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azabicyclo[3.2.1]octane moiety and the sulfonamide group. The nitrogen atom in the ring could potentially act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially increase its water solubility .Applications De Recherche Scientifique
Analgesic and Tranquilizer Properties
Research indicates that compounds similar to N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, particularly those with the nitrosulfonamide structure, demonstrate both analgesic and tranquilizer activities. These compounds present a potential for therapy in pain syndromes, especially in conditions requiring tranquilizing effects (Zlenko, Palchikov, & Rybalko, 2012).
Metabolism and Distribution Studies
Metabolic and distribution studies of structurally related compounds, such as gliclazide, have shown complete absorption with significant excretion in urine, indicating a potential for effective pharmacokinetic properties. The research also identifies the liver, kidney, and blood as high-concentration sites, suggesting specific organ targeting could be an application of similar compounds (Miyazaki et al., 1983).
Chemical Synthesis and Structural Studies
Chemical synthesis research has produced derivatives with tranquilizing and analgesic activities, pointing to the versatility of these compounds in synthesizing new medications. Structural characterizations, such as those provided by crystallography studies, offer insights into the molecular configurations that contribute to their pharmacological effects, facilitating the design of derivatives with optimized properties (Batsanov, Howard, O'Hagan, & Tavaslı, 2000).
Cyclooxygenase-2 (COX-2) Inhibition
Some derivatives have been found to inhibit COX-2 selectively, with modifications enhancing this selectivity. This suggests potential applications in treating conditions mediated by COX-2, such as inflammation and pain, without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).
Neurotoxicity Studies
There have been evaluations of neurotoxicity in compounds with similar structures, which are crucial for determining the safety profile of potential medications derived from this compound. These studies provide important insights into the neurological effects and safety considerations necessary for clinical development (Rider et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-4-2-7-16(12-13)23(21,22)18-11-10-17(20)19-14-5-3-6-15(19)9-8-14/h2-5,7,12,14-15,18H,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDNWQLHOKDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)
![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)
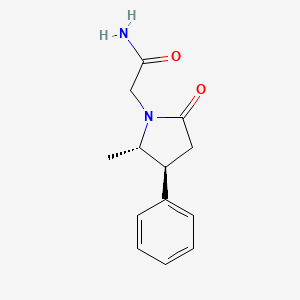
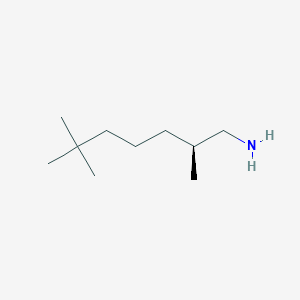
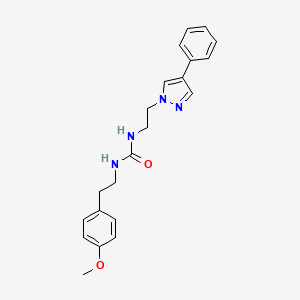
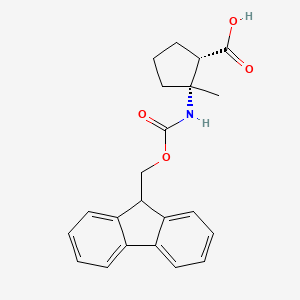
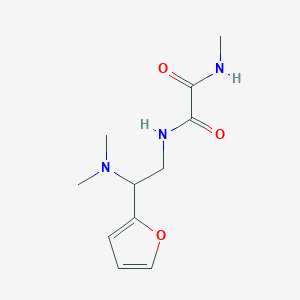
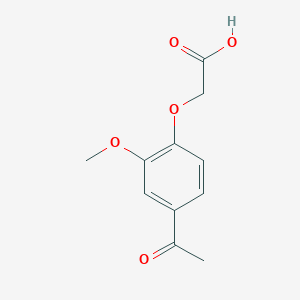
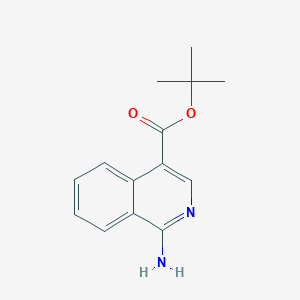
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)
